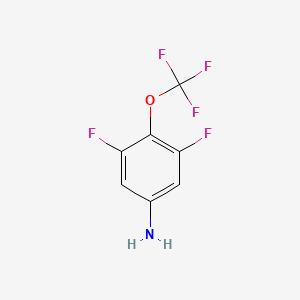

3,5-Difluoro-4-(trifluoromethoxy)aniline

Description

Significance of Fluorinated Aromatic Amines in Contemporary Organic Chemistry Research

Fluorinated aromatic amines are a class of compounds that have garnered considerable attention in various fields, particularly in medicinal chemistry and materials science. numberanalytics.com The incorporation of fluorine atoms into an aromatic amine framework significantly alters the molecule's physicochemical properties. numberanalytics.comacs.org

Key impacts of fluorination on aromatic amines include:

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds more resistant to metabolic degradation. This increased stability can lead to a longer biological half-life for drug candidates. acs.orgalfa-chemistry.com

Modified Basicity : The high electronegativity of fluorine atoms exerts a strong electron-withdrawing effect, which reduces the basicity of the amine group. This modulation of pKa is a critical tool for optimizing the pharmacokinetic profiles of bioactive molecules. alfa-chemistry.comresearchgate.net

Increased Lipophilicity : The introduction of fluorine often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. acs.orgmdpi.com

Altered Conformation and Binding : Fluorine substitution can influence the conformation of a molecule and its interactions with biological targets. These stereoelectronic effects are increasingly being explored to fine-tune the binding affinity and selectivity of drug candidates. researchgate.net

Due to these desirable properties, fluorinated anilines are integral intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer agents, and agrochemicals. numberanalytics.comalfa-chemistry.comresearchgate.net Their unique reactivity also makes them valuable in the development of advanced polymers and other specialized materials. numberanalytics.com

Strategic Importance of the Trifluoromethoxy Group in Molecular Design

The trifluoromethoxy group (-OCF₃) is another strategically important substituent in modern molecular design, often referred to as a "super-substituent" for its unique combination of properties. mdpi.combohrium.com While less common than its trifluoromethyl (-CF₃) counterpart, the -OCF₃ group is increasingly utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. mdpi.combohrium.com

The strategic advantages of incorporating a trifluoromethoxy group are summarized in the table below.

| Property | Description | Impact on Molecular Design |

| Metabolic Stability | The -OCF₃ group is highly resistant to metabolic cleavage. bohrium.com | Enhances the stability and in vivo half-life of drug candidates. |

| High Lipophilicity | It is one of the most lipophilic substituents, significantly more so than the -CF₃ group. | Can improve membrane permeability and bioavailability. mdpi.com |

| Electronic Effects | The group is strongly electron-withdrawing through induction but is a weak π-donor due to the oxygen lone pairs. | Modifies the electronic properties of aromatic rings, influencing reactivity and molecular interactions. bohrium.com |

| Permeability Modulation | The combination of the lipophilic CF₃ moiety and the polar oxygen atom allows for fine-tuning of logP values to optimize permeability. mdpi.com | Offers a sophisticated tool for balancing lipophilicity and polarity in drug design. |

Five pharmaceuticals approved by the FDA contain the trifluoromethoxy group: riluzole, sonidegib, delamanid, pretomanid, and celikalim. mdpi.com Its presence is also notable in several commercial agrochemicals. mdpi.com In materials science, the -OCF₃ group is used to create novel polymers and functional coatings with improved thermal stability and chemical resistance. nbinno.com

Unique Electronic and Steric Effects of 3,5-Difluoro-4-(trifluoromethoxy)aniline

The specific arrangement of substituents in this compound results in a unique combination of electronic and steric characteristics that define its reactivity and utility as a chemical intermediate.

Electronic Effects: The aniline (B41778) ring of this compound is highly electron-deficient. This is due to the potent, cumulative electron-withdrawing inductive effects of three distinct groups:

The trifluoromethoxy group at the para-position (C4) strongly deactivates the ring.

Two fluorine atoms at the meta-positions (C3 and C5) relative to the amine group also contribute significantly to the deactivation of the aromatic system.

This pronounced electron deficiency drastically reduces the nucleophilicity of the aromatic ring and significantly lowers the basicity of the amino group compared to unsubstituted aniline. The electron-poor nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions under certain conditions, while making electrophilic aromatic substitution more difficult.

Steric Effects: Steric hindrance in this compound is primarily influenced by the two fluorine atoms positioned ortho to the trifluoromethoxy group. While fluorine is relatively small, the presence of these atoms flanking the -OCF₃ group can influence the conformation of the trifluoromethoxy moiety and may sterically hinder reactions at the adjacent amine group or the aromatic ring itself. nih.govrsc.org This steric environment can be exploited to achieve regioselectivity in synthetic transformations. The interplay between these electronic and steric factors makes this compound a highly specialized and valuable building block for accessing complex molecular targets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWCYNJUPCSXGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(F)(F)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,5 Difluoro 4 Trifluoromethoxy Aniline and Its Precursors

Strategies for Introducing the Trifluoromethoxy Group onto Aromatic Systems

The trifluoromethoxy group (OCF3) is a highly sought-after substituent in medicinal and agricultural chemistry due to its unique electronic properties and high lipophilicity. nih.govrsc.org Unlike the electron-donating methoxy (B1213986) group, the OCF3 group is electron-withdrawing due to the strong inductive effect of the fluorine atoms and a unique conformational preference where the O–CF3 bond is orthogonal to the aromatic ring. rsc.orgnih.gov This orthogonality minimizes lone-pair donation to the π-system. rsc.org However, the synthesis of aryl trifluoromethyl ethers is challenging, often requiring harsh conditions or specialized, toxic reagents. nih.govresearchgate.net Several key strategies have been developed to overcome these hurdles.

The reaction generally requires an electron-deficient aromatic ring to facilitate nucleophilic attack. The presence of electron-withdrawing groups, such as nitro or additional fluoro substituents, on the aromatic precursor can activate the substrate for SNAr.

A powerful method for synthesizing aryl trifluoromethyl ethers is through an oxidative desulfurization-fluorination strategy. nih.gov This approach typically begins with a phenol (B47542), which is converted into an aryl dithiocarbonate, also known as a xanthogenate. nih.govelsevierpure.com Subsequent treatment of the xanthate with a fluorinating agent and an oxidant generates the desired trifluoromethoxy group.

A common reagent system for this transformation is a combination of hydrogen fluoride-pyridine (HF/Py) and an N-haloimide, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or N-bromosuccinimide (NBS). nih.govlookchem.com The reaction proceeds through the conversion of the dithiocarbonate into a difluoro(methylthio)methyl ether intermediate (ArOCF2SMe), which is then further fluorinated to the final trifluoromethyl ether (ArOCF3). lookchem.com This methodology avoids the use of highly toxic reagents required in some older methods. nih.govresearchgate.net

| Starting Material | Reagents | Product | Reference |

| Aryl dithiocarbonates (Xanthogenates) | HF/Pyridine (B92270), DBH or NBS | Aryl trifluoromethyl ethers | nih.govelsevierpure.comlookchem.com |

A more recent and versatile two-step strategy involves the O-trifluoromethylation of N-aryl-N-hydroxyacetamide derivatives. researchgate.netmdpi.com This method provides a pathway to ortho-trifluoromethoxylated aniline (B41778) derivatives, which are valuable synthetic building blocks. nih.gov In the first step, a protected N-aryl-N-hydroxylamine undergoes O-trifluoromethylation. This is often achieved using electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds like Togni reagents. nih.govmdpi.comnih.gov

The reaction is typically carried out under mild conditions, for example, using a Togni reagent in the presence of a catalytic amount of a base like cesium carbonate (Cs2CO3). mdpi.comnih.gov This step yields an intermediate N-aryl-N-(trifluoromethoxy)amine. mdpi.com This intermediate is then subjected to a rearrangement to install the OCF3 group onto the aromatic ring, as discussed in the following section.

Following the O-trifluoromethylation of N-aryl-N-hydroxylamines, a thermally induced intramolecular rearrangement of the resulting N-aryl-N-(trifluoromethoxy)amine intermediate is performed. nih.govmdpi.com This unique migration provides excellent ortho-selectivity for the introduction of the OCF3 group relative to the amine functionality. mdpi.com

Mechanistic studies suggest that the rearrangement proceeds via a heterolytic cleavage of the N–OCF3 bond. nih.govmdpi.com This cleavage forms a short-lived ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. nih.govrsc.org Rapid recombination of this ion pair at the ortho position of the aromatic ring, followed by tautomerization, restores aromaticity and yields the final ortho-trifluoromethoxylated aniline product. nih.gov The reaction conditions can be tuned based on the electronic nature of the aromatic substrate, with electron-poor systems often requiring higher temperatures for the migration to occur efficiently. nih.gov This two-step, one-pot procedure is operationally simple and tolerates a wide range of functional groups. researchgate.netrsc.org

| Step | Description | Key Reagents/Conditions | Intermediate/Product |

| 1. O-Trifluoromethylation | Reaction of a protected N-aryl-N-hydroxylamine with an electrophilic CF3 source. | Togni Reagent, Cs2CO3 | N-Aryl-N-(trifluoromethoxy)amine |

| 2. OCF3 Migration | Thermally induced rearrangement of the intermediate. | Heat (e.g., 50–140 °C in MeNO2) | ortho-Trifluoromethoxylated aniline |

Synthesis of Difluorinated Aniline Cores

A common and effective strategy for the synthesis of anilines is the reduction of the corresponding nitroaromatic compounds. For the synthesis of 3,5-difluoroaniline (B1215098), the key precursor is 3,5-difluoronitrobenzene (B45260). google.com

One documented industrial-scale synthesis of 3,5-difluoroaniline starts from 2,4,5-trichloronitrobenzene. google.com This starting material undergoes a series of transformations to yield 2,6-dichloro-3,5-difluoronitrobenzene. google.com The final and crucial step is the reductive dehalogenation and reduction of the nitro group. This is typically accomplished through catalytic hydrogenation. google.com The reaction is carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. A base, such as magnesium oxide (MgO), is often added to neutralize the hydrochloric acid formed during the dehalogenation process. google.com

An alternative route involves the synthesis of 3,5-difluoronitrobenzene from 2,4-difluoroaniline. google.com The aniline is first acetylated, then nitrated to give 2,4-difluoro-6-nitroacetanilide. After deacetylation, the resulting 2,4-difluoro-6-nitroaniline (B1293778) is treated with sodium nitrite (B80452) to remove the amino group, yielding 3,5-difluoronitrobenzene, which can then be reduced to the target 3,5-difluoroaniline. google.com

| Precursor | Reagents/Catalyst | Product | Yield | Reference |

| 2,6-Dichloro-3,5-difluoronitrobenzene | H2, Pd/C, MgO, Toluene/Water | 3,5-Difluoroaniline | 69.2% | google.com |

| 3,5-Difluoronitrobenzene | Reducing Agent (e.g., H2, catalyst) | 3,5-Difluoroaniline | N/A | google.com |

Amination of Halogenated Benzenes

The introduction of an amino group onto a halogenated benzene (B151609) ring is a pivotal step in the synthesis of many fluorinated anilines. Transition-metal-catalyzed reactions are prominent in this regard, offering efficient and selective methods for C-N bond formation.

One of the most powerful and versatile methods for this transformation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds by reacting aryl halides with amines. The reaction's utility is particularly notable for its broad substrate scope and tolerance of various functional groups, which is crucial when dealing with highly functionalized molecules like the precursors to 3,5-Difluoro-4-(trifluoromethoxy)aniline. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired aryl amine. Various generations of palladium catalysts and specialized phosphine (B1218219) ligands have been developed to improve reaction efficiency and expand the scope to include less reactive aryl chlorides and a wider range of amines.

Copper-catalyzed amination , often referred to as the Ullmann condensation, represents an older but still relevant method for aryl C-N bond formation. While traditionally requiring harsh reaction conditions, modern advancements have led to the development of more efficient copper-based catalytic systems that operate under milder conditions. For instance, a process for preparing 3,5-difluoroaniline involves reacting 3,5-difluorochlorobenzene with ammonia (B1221849) in the presence of a copper compound and a co-catalyst metal such as iron, cobalt, or zinc at temperatures between 100 to 250°C. google.com Similarly, the amination of 1,3,5-trifluorobenzene (B1201519) with ammonia can be performed at elevated temperatures and pressures to produce 3,5-difluoroaniline. google.com

The choice of catalyst and reaction conditions is critical for achieving high yields, as demonstrated by various studies on fluorinated substrates.

Table 1: Examples of Amination Reactions for Synthesizing Fluorinated Anilines

| Aryl Halide Precursor | Amine Source | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,5-Difluorochlorobenzene | Ammonia | Copper compound + Co-catalyst metal | 100-250°C | 3,5-Difluoroaniline | - | google.com |

| 1,3,5-Trifluorobenzene | Ammonia (in Methanol) | - | 200°C, 60 hours | 3,5-Difluoroaniline | - | google.com |

Hydrolysis and Decarboxylation from Benzonitrile (B105546) Compounds

An alternative synthetic route to fluorinated anilines involves the chemical manipulation of benzonitrile precursors. This methodology can be particularly advantageous when the required nitrile is readily accessible. The conversion of a benzonitrile to an aniline typically involves the hydrolysis of the nitrile group to a carboxylic acid, followed by a decarboxylation step, although other transformations are also possible.

A patented process for producing 3,5-difluoroaniline illustrates this approach. The method starts with a substituted benzonitrile compound which undergoes hydrolysis and decarboxylation. googleapis.com For example, a compound like 4-amino-5-chloro-2,6-difluoroisophthalonitrile can be converted to 2-chloro-3,5-difluoroaniline. googleapis.com This intermediate is then subjected to a reduction reaction, for instance, using hydrogen gas with a palladium-on-carbon catalyst, to remove the chlorine atom and yield the final 3,5-difluoroaniline. googleapis.comprepchem.com

Table 2: Synthesis of 3,5-Difluoroaniline from a Benzonitrile Precursor

| Step | Starting Material | Reagents/Catalyst | Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1. Hydrolysis & Decarboxylation | 4-amino-5-chloro-2,6-difluoroisophthalonitrile | Sulfuric Acid | 100-180°C | 2-chloro-3,5-difluoroaniline | 85% | googleapis.com |

Integration of Fluorine Atoms in Aromatic Aniline Frameworks

The introduction of fluorine atoms into aromatic systems is a fundamental aspect of synthesizing compounds like this compound. The unique properties of fluorine, such as its high electronegativity and small size, can significantly alter the physical, chemical, and biological properties of the parent molecule. numberanalytics.com Several methods exist for aromatic fluorination, broadly categorized into nucleophilic and electrophilic pathways. numberanalytics.comnumberanalytics.com

Known processes for preparing fluorinated anilines often begin with already fluorinated aromatics, which are then nitrated and subsequently reduced. google.com For example, 1,3-difluorobenzene (B1663923) can be nitrated and then reduced to form 2,4-difluoroaniline. google.com Another approach involves a halogen-exchange (halex) reaction on chloronitrobenzene precursors, followed by hydrogenation of the nitro group. google.com

General Considerations for Fluorination in Aromatic Systems

The successful fluorination of aromatic rings requires careful consideration of several factors, including the choice of fluorinating agent and the electronic nature of the substrate. numberanalytics.comnumberanalytics.com The two primary strategies are electrophilic and nucleophilic aromatic substitution.

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org A variety of N-F reagents have been developed for this purpose, such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), which are generally more stable and easier to handle than elemental fluorine. numberanalytics.comwikipedia.orgalfa-chemistry.com These reagents are effective for fluorinating arenes, enolates, and other nucleophilic substrates. wikipedia.orgalfa-chemistry.com However, a major challenge in electrophilic fluorination is controlling regioselectivity, as the presence of multiple reactive sites on an aromatic ring can lead to a mixture of isomers. numberanalytics.com The directing effects of existing substituents on the ring play a crucial role in determining the position of the incoming fluorine atom. chemistrytalk.orglibretexts.org

Nucleophilic aromatic substitution (SNA_r) involves the displacement of a leaving group (such as a halide or a nitro group) on an electron-deficient aromatic ring by a nucleophilic fluoride (B91410) source, typically an alkali metal fluoride like KF or CsF. numberanalytics.comalfa-chemistry.com The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions relative to the leaving group. alfa-chemistry.com This method is particularly useful for synthesizing fluoroarenes from activated aryl chlorides or nitro compounds. numberanalytics.com

The reactivity and stability of both the fluorinating agent and the aromatic substrate are critical. numberanalytics.com Highly reactive agents can cause over-fluorination or degradation of the aromatic ring. numberanalytics.com Furthermore, the directing effects of substituents already present on the aniline framework dictate the position of subsequent fluorination. Activating, electron-donating groups (like -NH₂ and -OR) typically direct incoming electrophiles to the ortho and para positions, while deactivating, electron-withdrawing groups (like -NO₂ and -CF₃) direct to the meta position. chemistrytalk.orgyoutube.compressbooks.pub Halogens are an exception, being deactivating yet ortho-para directing. chemistrytalk.orgpressbooks.pub These principles are essential for designing a regioselective synthesis of complex molecules like this compound.

Table 3: Common Fluorination Methods and Reagents

| Fluorination Method | Type of Reagent | Common Reagents | Substrate Requirement |

|---|---|---|---|

| Electrophilic Fluorination | Electrophilic ("F+") | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Electron-rich aromatic rings |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic (F-) | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Electron-deficient aromatic rings with a good leaving group |

Mechanistic Investigations of 3,5 Difluoro 4 Trifluoromethoxy Aniline Reactivity

Chemical Reactions of Aromatic Amines with Fluorinated Substituents

The presence of fluorine and trifluoromethoxy substituents dramatically modulates the typical reactions of the aniline (B41778) core. These electron-withdrawing groups decrease the electron density of the aromatic ring and the basicity of the amino group, thereby influencing the kinetics and outcome of various chemical transformations. chemistrysteps.comresearchgate.net

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction of anilines. The amino group is a powerful activating, ortho-, para-directing substituent due to its ability to donate its lone pair of electrons into the aromatic π-system. byjus.comwikipedia.org This donation stabilizes the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org However, the reactivity of 3,5-Difluoro-4-(trifluoromethoxy)aniline in EAS is significantly attenuated. The molecule is substituted with three potent electron-withdrawing groups: two fluorine atoms and a trifluoromethoxy group. beilstein-journals.orgnih.gov These groups exert a strong negative inductive effect (-I), which deactivates the ring towards attack by electrophiles. researchgate.netbeilstein-journals.org

In strongly acidic media, often used for reactions like nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director. chemistrysteps.combyjus.com Consequently, direct nitration of aniline under such conditions can lead to a significant amount of the meta-substituted product and oxidative decomposition. chemistrysteps.comlibretexts.org For a heavily deactivated ring like that in this compound, electrophilic substitution would require harsh conditions and is expected to be slow. The directing influence would be a complex balance between the ortho-directing amino group and the deactivating effects of the fluorine and trifluoromethoxy groups. To control reactivity, the amino group is often protected via acetylation, which moderates its activating influence. libretexts.org

| Substituent | Effect on Ring | Directing Influence | Reference |

|---|---|---|---|

| -NH₂ | Strongly Activating | Ortho, Para | byjus.comwikipedia.org |

| -NH₃⁺ (in acid) | Strongly Deactivating | Meta | chemistrysteps.com |

| -F | Deactivating | Ortho, Para | researchgate.net |

| -OCF₃ | Strongly Deactivating | Ortho, Para | beilstein-journals.orgnih.gov |

Nucleophilic Reactions Involving the Amino Group

While the aromatic ring of this compound is deactivated towards electrophiles, the amino group retains nucleophilic character, albeit reduced. The lone pair of electrons on the nitrogen can attack electrophiles, though its availability is diminished by the inductive pull of the fluorinated substituents. chemistrysteps.com This reduced nucleophilicity affects reactions such as alkylation and acylation at the nitrogen atom. mdpi.com

A key reaction of the primary amino group is diazotization, where it reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -Cl, -Br, -CN, -OH, -F) in Sandmeyer and Schiemann reactions. This pathway provides a critical synthetic route to introduce functionalities that are not accessible through direct electrophilic substitution.

Furthermore, the amino group can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is fundamental in the synthesis of various heterocyclic compounds and other complex molecular architectures.

Oxidation Reactions to Yield Nitro or Nitroso Derivatives

The amino group of anilines is susceptible to oxidation, yielding a range of products depending on the oxidant and reaction conditions. Possible oxidation products include nitroso, azoxy, and nitro compounds. mdpi.comnih.gov

The oxidation of anilines bearing electron-withdrawing groups with reagents like sodium perborate (B1237305) in acetic acid can smoothly yield the corresponding nitro derivatives. mdpi.com Studies on 2,6-difluoroaniline (B139000) have shown that oxidation with peroxybenzoic acid in chloroform (B151607) leads to the formation of 2,6-difluoronitrosobenzene in high yield. rsc.orgrsc.org In contrast, using peroxyacetic acid resulted in the azoxybenzene (B3421426) derivative. rsc.org The selectivity of aniline oxidation can be controlled by modulating reaction parameters; for instance, using hydrogen peroxide, a mild base like NaF can facilitate the formation of azoxybenzene, while a stronger base promotes the synthesis of nitroaromatics. nih.govacs.org For this compound, its oxidation would likely lead to the corresponding nitro or nitroso derivatives, providing a pathway to compounds that are difficult to obtain via direct nitration.

| Reactant | Oxidizing Agent/Conditions | Major Product | Reference |

|---|---|---|---|

| 2,6-Difluoroaniline | Peroxybenzoic acid / Chloroform | 2,6-Difluoronitrosobenzene | rsc.orgrsc.org |

| 2,6-Difluoroaniline | Peroxyacetic acid | 2,2',6,6'-Tetrafluoroazoxybenzene | rsc.org |

| Aniline | H₂O₂ / NaF (mild base) | Azoxybenzene | nih.govacs.org |

| Aniline | H₂O₂ / NaOMe (strong base) | Nitrobenzene | nih.gov |

| Anilines with EWGs | Sodium Perborate / Acetic Acid | Nitroarenes | mdpi.com |

Radical Chain Mechanisms in Fluoroalkylation of Anilines

The introduction of fluoroalkyl groups onto an aniline ring can be achieved through radical chain mechanisms. researchgate.net These reactions are often initiated by visible light photocatalysis, which provides a mild and environmentally benign method for generating the necessary fluoroalkyl radicals. nih.gov

One proposed mechanism involves the formation of an electron donor-acceptor (EDA) complex in the ground state between the electron-rich aniline and a fluoroalkylating agent (e.g., ethyl difluoroiodoacetate). acs.orgnih.gov Upon photoirradiation, a single electron transfer (SET) occurs within this complex. This generates a fluoroalkyl radical and the aniline radical cation. acs.orgnih.gov A radical chain reaction can then propagate. acs.org Experimental evidence, including quantum yield measurements greater than one, supports the operation of a radical chain process. acs.org The presence of radical scavengers like TEMPO can inhibit the reaction, further confirming the involvement of radical intermediates. acs.org

The general steps in a photoinduced radical chain mechanism are:

Initiation: Photoexcitation of a photocatalyst or an EDA complex leads to a single electron transfer (SET), generating a fluoroalkyl radical (RF•). acs.orgnih.gov

Propagation: The electrophilic RF• radical adds to the electron-rich aniline ring, forming a cyclohexadienyl-substituted radical intermediate. researchgate.net This intermediate can then be oxidized to a carbocation, which loses a proton to yield the substituted product and regenerate a radical species that continues the chain.

Termination: Combination of radical species terminates the chain reaction.

Anilines with electron-withdrawing groups can also participate, although their lower electron-donating ability may affect the efficiency of EDA complex formation and the initial SET event. nih.gov

Influence of Fluorine and Trifluoromethoxy Groups on Reaction Selectivity and Kinetics

The fluorine atoms and the trifluoromethoxy group in this compound exert a profound influence on the molecule's reactivity.

Fluorine Atoms: Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring to electrophilic attack. researchgate.net Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present, by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com The presence of multiple fluorine atoms can significantly enhance this effect. nih.gov While fluorine has a +M (mesomeric) electron-donating effect via its lone pairs, its -I effect is dominant in most contexts. Research on fluorinated anilines has also shown that fluorine substitution can increase the ability of an adjacent amino group to form strong hydrogen bonds. researchgate.net

Trifluoromethoxy Group (-OCF₃): The -OCF₃ group is one of the most strongly electron-withdrawing substituents. beilstein-journals.orgnih.gov It deactivates the aromatic ring towards electrophilic substitution even more than a nitro group. For example, trifluoromethoxybenzene undergoes nitration much more slowly than benzene (B151609). beilstein-journals.orgnih.gov Despite its deactivating nature, it is considered an ortho-, para-director because the oxygen atom can stabilize the arenium ion intermediate through resonance, partially counteracting the strong inductive withdrawal. beilstein-journals.orgnih.gov The -OCF₃ group is also highly lipophilic, a property often exploited in drug design to improve membrane permeability and metabolic stability. nbinno.commdpi.com

Combined Influence and Kinetics: In this compound, the cumulative electron-withdrawing effects of the three substituents make the aromatic ring exceptionally electron-poor. This has several consequences:

Kinetics: Electrophilic substitution reactions will be significantly slower compared to unsubstituted aniline. Radical reactions may also be affected, as the initial electron-donating ability of the aniline is greatly reduced. nih.gov Conversely, reactions involving nucleophilic attack on the ring would be kinetically favored if a leaving group were present.

Selectivity: The powerful deactivating nature of the substituents will compete with the ortho-, para-directing influence of the amino group, making the regioselectivity of electrophilic substitution reactions complex.

Basicity/Nucleophilicity: The basicity and nucleophilicity of the amino group are substantially decreased due to the strong inductive pull of the nearby fluorine atoms and the para-trifluoromethoxy group. chemistrysteps.com This impacts the rates of reactions involving the amino group, such as acylation, alkylation, and diazotization.

Computational and Theoretical Chemistry Studies of 3,5 Difluoro 4 Trifluoromethoxy Aniline

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3,5-Difluoro-4-(trifluoromethoxy)aniline, these studies reveal details about its geometry, electron distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular structure and properties of chemical compounds. ajchem-a.com Calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to determine the most stable geometric configuration of the molecule by minimizing its energy. ajchem-a.com This process, known as geometry optimization, yields crucial information about bond lengths, bond angles, and dihedral angles.

For fluorinated aniline (B41778) derivatives, DFT studies have shown that the substitution of fluorine atoms can influence the geometry of the benzene (B151609) ring and the amino group. researchgate.net For instance, in a related compound, 3,5-difluoroaniline (B1215098), the C-N bond length was predicted to be approximately 1.389 Å. researchgate.net The presence of the bulky and highly electronegative trifluoromethoxy group, in addition to the two fluorine atoms in this compound, would be expected to cause specific distortions in the benzene ring and influence the planarity of the amino group.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N | ~1.39 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-O (methoxy) | ~1.37 Å |

| Bond Angle | C-C-N | ~120° |

| Bond Angle | H-N-H | ~112° |

| Dihedral Angle | C-C-N-H | ~0° - 30° |

This table is interactive. You can sort and filter the data.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability. researchgate.netmalayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net For this compound, the electron-withdrawing fluorine and trifluoromethoxy groups would significantly lower the energy of the HOMO, while the amino group would raise it. The distribution of these orbitals across the molecule shows where it is most likely to interact with other species.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies on Related Aniline Structures Note: Specific values for this compound are not available. The table shows typical values for related compounds.

| Molecular Orbital | Typical Energy (eV) | Significance |

| HOMO | -5.0 to -6.5 eV | Electron-donating capacity |

| LUMO | -0.5 to -2.0 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.0 to 5.5 eV | Chemical reactivity and stability |

This table is interactive. You can sort and filter the data.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. ajchem-a.com It is a valuable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. thaiscience.infotci-thaijo.org The MEP map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue signifies regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential. malayajournal.org

For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atom of the amino group and the oxygen atom of the trifluoromethoxy group, due to the presence of lone pairs of electrons. These would be the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and potentially the regions near the electron-withdrawing fluorine atoms would exhibit positive potential (blue), marking them as sites for nucleophilic interaction.

Spectroscopic Property Predictions

Computational methods are also employed to simulate and predict various spectroscopic properties of molecules, which aids in the interpretation of experimental spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are highly useful for assigning signals in experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is commonly used for this purpose.

Calculations would predict the chemical shifts for each unique proton (¹H) and carbon (¹³C) atom in the this compound structure. The predicted shifts are influenced by the local electronic environment of each nucleus. For instance, the fluorine and trifluoromethoxy groups are strongly electron-withdrawing, which would generally lead to downfield shifts (higher ppm values) for nearby carbon and proton atoms. The amino group, being electron-donating, would cause upfield shifts (lower ppm values). The calculated spectra can be compared with experimental data to confirm the molecular structure. Studies on related fluorinated compounds have shown that carbon-fluorine heterocoupling can lead to splitting in ¹³C-NMR spectra. researchgate.net

Table 3: Representative Calculated ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in Related Structures Note: Specific calculated values for this compound are not available. This table illustrates the type of data obtained.

| Nucleus | Position | Expected Chemical Shift Range (ppm) | Influencing Factors |

| ¹H | Aromatic (H-2, H-6) | 6.0 - 7.0 | Shielding by -NH₂, deshielding by -F |

| ¹H | Amino (-NH₂) | 3.5 - 4.5 | Electron density on Nitrogen |

| ¹³C | C-1 (C-NH₂) | 140 - 150 | Attached to electron-donating -NH₂ |

| ¹³C | C-3, C-5 (C-F) | 155 - 165 (doublet) | Strong deshielding by -F, C-F coupling |

| ¹³C | C-4 (C-OCF₃) | 130 - 140 | Attached to electron-withdrawing -OCF₃ |

| ¹³C | CF₃ | ~120 (quartet) | C-F coupling |

This table is interactive. You can sort and filter the data.

Computational simulations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are performed by calculating the harmonic vibrational frequencies of the molecule. nih.gov These calculations, also based on DFT, help in the assignment of vibrational modes observed in experimental spectra. nih.gov

For this compound, the simulations would predict the frequencies corresponding to specific bond stretches, bends, and torsions. Key vibrational modes would include the N-H stretching of the amino group, C-F stretching, C-O-C stretching of the trifluoromethoxy group, and various aromatic C-H and C=C vibrations. The calculated frequencies are often scaled by an empirical factor to better match experimental results. A detailed interpretation of the theoretical spectra allows for a comprehensive understanding of the molecule's vibrational properties. nih.gov

Table 4: Representative Calculated Vibrational Frequencies for Key Functional Groups in Related Aniline Structures Note: Specific calculated values for this compound are not available. This table illustrates the type of data obtained.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | -NH₂ | ~3500 |

| N-H Symmetric Stretch | -NH₂ | ~3400 |

| C-H Aromatic Stretch | Ar-H | 3050 - 3150 |

| C=C Aromatic Stretch | Ar | 1500 - 1600 |

| C-F Stretch | Ar-F | 1200 - 1300 |

| C-O-C Asymmetric Stretch | -OCF₃ | 1250 - 1290 |

| C-F Stretch | -CF₃ | 1100 - 1200 |

This table is interactive. You can sort and filter the data.

UV-Vis Absorption Spectra Predictions

The electronic absorption properties of this compound can be effectively predicted using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). wiley.comnih.gov Such ab initio simulations are crucial for interpreting experimental spectra and understanding the electronic transitions within the molecule. scispace.com For aniline and its derivatives, the UV-Vis spectra are typically characterized by absorption bands corresponding to π→π* transitions of the benzenoid system. researchgate.net

Computational approaches like TD-DFT, often paired with hybrid functionals such as B3LYP or CAM-B3LYP and basis sets like 6-311++G(d,p), are used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and band intensities, respectively. core.ac.ukresearchgate.net The inclusion of a polarizable continuum model (PCM) in these calculations allows for the simulation of solvent effects on the absorption spectrum, providing a more accurate comparison with experimental data obtained in solution. mdpi.comrsc.org

For substituted anilines, the position and intensity of these absorption bands are sensitive to the nature and position of the substituents on the aromatic ring. The presence of the electron-donating amino group and electron-withdrawing fluorine and trifluoromethoxy groups in this compound is expected to influence the energy of its frontier molecular orbitals (HOMO and LUMO), thereby affecting the wavelengths of its electronic transitions. TD-DFT calculations can precisely model these substituent effects, predicting shifts in the absorption maxima relative to unsubstituted aniline. wiley.com

| Computational Method | Functional | Basis Set | Common Application |

| Time-Dependent Density Functional Theory (TD-DFT) | B3LYP, CAM-B3LYP, M06-2X | 6-31+G(d,p), aug-cc-pVTZ | Prediction of UV-Vis absorption maxima (λmax) and oscillator strengths. nih.govmdpi.com |

| Ab initio methods (e.g., RHF/CIS) | N/A | 6-31G(d,p) | Reconstructing UV-Vis spectra and identifying electronic transition features. scispace.com |

| Solvation Models (e.g., PCM) | N/A | N/A | Simulating the effect of different solvents on the electronic absorption spectrum. rsc.org |

Nonlinear Optical (NLO) Property Investigations

Computational chemistry is instrumental in the investigation and prediction of nonlinear optical (NLO) properties of molecules, identifying candidates for applications in photonics and optoelectronics. journaleras.com Aniline derivatives are of particular interest due to the potential for significant NLO response arising from intramolecular charge transfer between electron-donating and electron-withdrawing groups. In this compound, the amino group (-NH₂) acts as an electron donor, while the fluorine and trifluoromethoxy (-OCF₃) groups serve as electron acceptors, creating a push-pull system that can enhance NLO properties.

The key parameter for quantifying the molecular NLO response is the first hyperpolarizability (β). nih.gov Density Functional Theory (DFT) is a widely used method to calculate this property. semanticscholar.org By applying a finite electric field during the calculation, the components of the hyperpolarizability tensor can be determined. researchgate.net Studies on related fluorinated and trifluoromethyl-substituted organic compounds have demonstrated that this computational approach can effectively predict NLO activity. researchgate.netdocumentsdelivered.com

For instance, DFT calculations on similar halogenated anilines have shown that the substitution pattern significantly affects the magnitude of the first hyperpolarizability. researchgate.netmdpi.com The calculated β values for these molecules are often compared to that of a standard NLO material like urea (B33335) to gauge their potential. journaleras.com Computational investigations into molecules with trifluoromethyl groups have also highlighted their potential as excellent candidates for NLO materials. journaleras.com The strategic placement of fluoro and trifluoromethoxy groups on the aniline ring in this compound suggests a significant, computationally predictable NLO response.

| Compound | Computational Method | Calculated First Hyperpolarizability (β) | Reference |

| 4-Bromoanilinium Perchlorate | DFT/B3LYP | 2.1218 × 10⁻³⁰ esu | mdpi.com |

| 5-(trifluoromethyl)pyridine-2-thiol | DFT/B3LYP | 318.780 × 10⁻³² esu (~7.4 × 10⁻³⁰ esu) | journaleras.com |

| Aniline Polymers | B3LYP-D3/6–311++G(d,p) | up to 22,894 a.u. (~2.0 × 10⁻²⁸ esu) | researchgate.net |

Thermodynamic and Kinetic Factors in Reactions Involving Related Compounds

Computational modeling provides critical insights into the thermodynamic and kinetic factors governing the chemical reactions of fluorinated aromatic compounds. Studies on structurally related molecules can illuminate the likely behavior of this compound. For example, investigations into the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), a molecule that shares the 3,5-difluoro substitution pattern, reveal the profound impact of fluorine atoms on reaction mechanisms. nih.govresearchgate.net

Furthermore, computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have used transition state theory to calculate reaction rate coefficients at various temperatures. mdpi.com Such kinetic analyses can predict the primary reaction pathways and products under specific conditions. Similar computational approaches could be applied to this compound to determine reaction mechanisms, activation energies, and rate constants for various reactions, providing a detailed understanding of its kinetic behavior. The thermal decomposition of substituted anilinium salts has also been shown to involve processes like sublimation and dissociative vaporization, which are influenced by the substituents on the ring.

Structure-Reactivity Relationships Through Computational Modeling

Computational modeling is a cornerstone of establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. nih.gov By calculating a variety of molecular descriptors, it is possible to build models that predict the chemical reactivity or biological activity of compounds like this compound. nih.gov

For substituted anilines, computational studies have successfully related physicochemical properties to metabolic fate. researchgate.net For example, electronic descriptors based on calculated partial atomic charges and the susceptibility of the molecule to nucleophilic attack were identified as key parameters for predicting N-acetylation. researchgate.net The partial charge on the amine nitrogen was found to be the most critical parameter for predicting whether an aniline would be N-acetylated. researchgate.net

Similarly, structure-reactivity studies on the oxidation of substituted anilines have shown that the reaction rate is highly dependent on the electronic nature of the substituents. nih.gov Electron-donating groups enhance the reaction rate, while electron-withdrawing groups inhibit it, a relationship that can be quantified using Hammett correlations. nih.govresearchgate.net

For this compound, computational modeling can be used to calculate key electronic descriptors:

Partial Atomic Charges: To identify the most electron-rich and electron-poor sites.

Frontier Molecular Orbitals (HOMO/LUMO): To assess the molecule's susceptibility to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): To visualize the charge distribution and predict sites for non-covalent interactions.

These calculated parameters, stemming directly from the molecule's unique structure with its competing electron-donating and electron-withdrawing groups, can be used to build predictive models for its reactivity in various chemical environments. researchgate.net

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are fundamental in determining the precise chemical structure of 3,5-Difluoro-4-(trifluoromethoxy)aniline and its various derivatives. These techniques provide detailed information about the atomic composition and connectivity within the molecule.

Advanced NMR Spectroscopy Applications (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing fluorine-containing compounds. Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR provides a clear and detailed view of the molecular structure. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, offering valuable structural insights. alfa-chemistry.com

For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the two different fluorine environments: the fluorine atoms on the aromatic ring (Ar-F) and the fluorine atoms of the trifluoromethoxy group (-OCF₃).

Trifluoromethoxy Group (-OCF₃): The three fluorine atoms in this group are equivalent and would typically appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum. Its chemical shift is influenced by the oxygen atom and the aromatic ring.

Aromatic Fluorines (Ar-F): The two fluorine atoms attached to the benzene (B151609) ring are chemically equivalent. They would appear as a single signal, which would be split into a triplet by the two neighboring protons on the aromatic ring, according to the n+1 rule.

The large chemical shift dispersion in ¹⁹F NMR helps to avoid signal overlap, which can be a challenge in proton (¹H) NMR. wikipedia.org The coupling constants between fluorine and hydrogen nuclei (J-coupling) provide additional information about the connectivity of the molecule.

Interactive Data Table: Predicted ¹⁹F NMR Chemical Shifts

| Functional Group | Predicted Chemical Shift Range (ppm vs. CFCl₃) | Expected Multiplicity |

| Trifluoromethoxy (-OCF₃) | -56 to -60 | Singlet |

| Aromatic Fluorine (Ar-F) | -110 to -130 | Triplet |

Mass Spectrometry for Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. When coupled with fragmentation analysis, it can also provide significant structural information. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting mass-to-charge ratios of the fragments are detected.

The fragmentation pattern of this compound would be expected to show characteristic losses of functional groups. A plausible fragmentation pathway would involve:

Molecular Ion Peak (M⁺): The initial ion formed, representing the intact molecule.

Loss of a Fluorine Atom: Fragmentation of a C-F bond from the trifluoromethoxy group.

Loss of the Trifluoromethoxy Group: Cleavage of the O-CF₃ bond.

Loss of HCN: A common fragmentation pathway for aniline (B41778) derivatives, involving the elimination of a neutral hydrogen cyanide molecule from the aromatic ring.

Analyzing these fragments allows for the confirmation of the compound's structure and the identification of its various components.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation

| Fragment Ion | Proposed Structure / Neutral Loss | Significance |

| [M]⁺ | C₇H₄F₅NO⁺ | Molecular Ion |

| [M-CF₃]⁺ | Loss of trifluoromethyl radical | Indicates presence of -OCF₃ group |

| [M-OCF₃]⁺ | Loss of trifluoromethoxy radical | Confirms the trifluoromethoxy substituent |

| [M-HCN]⁺ | Loss of hydrogen cyanide | Characteristic of anilines |

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating components of a mixture, which is critical for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds. For a polar compound like this compound, a reverse-phase HPLC method is typically employed.

In a typical setup, a C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is used. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By gradually increasing the proportion of the organic solvent (gradient elution), compounds with different polarities can be effectively separated. A UV detector is commonly used for detection, as the aromatic ring of the aniline derivative absorbs UV light.

This method is invaluable for:

Purity Assessment: Determining the percentage of the desired compound in a sample and identifying any impurities.

Reaction Monitoring: Tracking the consumption of reactants and the formation of products over time to optimize reaction conditions.

Interactive Data Table: Example HPLC Method Parameters

| Parameter | Value/Description |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Integrated Analytical Approaches (e.g., HPLC-NMR) for Complex Mixtures

For particularly complex mixtures, such as those generated during synthesis or in metabolism studies, a single analytical technique may not be sufficient. Integrated or hyphenated techniques, which combine the separation power of chromatography with the detailed structural information from spectroscopy, are increasingly important. nih.gov

HPLC-NMR combines the separation capabilities of HPLC with the structural elucidation power of NMR. In this setup, the eluent from the HPLC column flows through a specialized NMR flow cell, allowing for the acquisition of NMR spectra of the separated components in real-time. This is particularly useful for identifying unknown impurities or metabolites without the need for laborious isolation of each component. rsc.org

The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an excellent candidate for hyphenation with HPLC for the analysis of complex mixtures of fluorinated compounds. nih.govrsc.org This approach can provide unambiguous structural information for each separated peak, making it a powerful tool for in-depth analysis of derivatives and reaction byproducts of this compound.

Research Applications of 3,5 Difluoro 4 Trifluoromethoxy Aniline As a Synthetic Building Block

Applications in Medicinal Chemistry Research

The incorporation of fluorine into drug candidates is a widely utilized strategy to enhance pharmacological properties. The trifluoromethoxy (-OCF3) group, in particular, is known for its ability to increase metabolic stability, lipophilicity, and binding affinity. nbinno.commdpi.com The presence of two additional fluorine atoms on the phenyl ring of 3,5-Difluoro-4-(trifluoromethoxy)aniline further modulates its electronic properties, making it an attractive starting material for novel therapeutics.

Fluorinated aniline (B41778) derivatives are fundamental intermediates in the synthesis of a wide range of pharmaceuticals. nbinno.cominnospk.com The compound this compound serves as a key precursor for creating more complex, highly fluorinated molecules with potential therapeutic value. The aniline functional group provides a reactive handle for various chemical transformations, such as amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions. These reactions allow for its incorporation into diverse molecular scaffolds. For instance, similar trifluoromethyl-substituted anilines have been instrumental in building pyrazole (B372694) derivatives that exhibit potent antibacterial activity, suggesting the utility of this aniline in creating new classes of antibiotics. nih.gov

The synthesis of kinase inhibitors, a major class of therapeutic agents, frequently employs fluorinated aniline building blocks. acs.orged.ac.uk The specific substitution pattern of this compound can be leveraged to design intermediates that lead to potent and selective inhibitors targeting various kinases implicated in disease.

A significant challenge in drug development is achieving suitable pharmacokinetic profiles, including good bioavailability and metabolic stability. The trifluoromethoxy group is a key asset in this regard. nbinno.com It is exceptionally stable to metabolic degradation and can protect adjacent chemical groups from metabolism. mdpi.com Its high lipophilicity (Hansch π value of +1.04) can enhance a molecule's ability to cross biological membranes, potentially improving oral bioavailability. mdpi.com

Developing drugs that can effectively cross the blood-brain barrier (BBB) is a major hurdle in treating CNS disorders. The physicochemical properties conferred by fluorine and trifluoromethoxy groups, such as increased lipophilicity, can facilitate BBB penetration. mdpi.com Fluoxetine, a widely known antidepressant, is a prime example of a CNS-acting drug whose brain penetration is enhanced by a trifluoromethyl group. mdpi.com

The structurally related compound, 4-(trifluoromethoxy)aniline (B150132), is a known intermediate in the synthesis of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS). mdpi.comresearchgate.net Furthermore, recent research has led to the discovery of PQR626, a potent and brain-penetrant mTOR inhibitor developed for the treatment of neurological disorders, underscoring the value of fluorinated scaffolds in this therapeutic area. researchgate.net These examples highlight the potential of this compound as a building block for a new generation of CNS-targeted therapies.

Many modern cancer therapies, particularly kinase inhibitors, rely on molecular scaffolds derived from fluorinated anilines. ed.ac.uk The unique electronic and steric properties of this compound make it a valuable precursor for synthesizing targeted anticancer agents. For example, the synthesis of Sorafenib, a multi-kinase inhibitor, utilizes a trifluoromethyl aniline derivative. The development of PQR309, a potent, brain-penetrant PI3K/mTOR inhibitor, also originated from a trifluoromethyl-substituted aniline, demonstrating the importance of such motifs in oncology drug discovery. acs.org Similarly, potent c-Met kinase inhibitors have been developed from quinoline (B57606) structures, which are often synthesized from aniline precursors. nih.gov The structural features of this compound are well-suited for designing molecules that can fit into the ATP-binding pockets of kinases, a common mechanism of action for this drug class.

Table 1: Examples of Biologically Active Molecules Derived from Fluorinated Anilines

| Parent Aniline Structure | Resulting Compound/Class | Therapeutic Area/Application | Key Findings |

| Trifluoromethyl-substituted aniline | Pyrazole Derivatives | Antibacterial | Potent growth inhibitors of drug-resistant bacteria (MIC values as low as 0.25 µg/mL). nih.gov |

| 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Sorafenib (and related ureas) | Oncology (Kinase Inhibitor) | Forms the core urea (B33335) structure essential for kinase inhibition activity. ed.ac.uk |

| Trifluoromethyl-substituted aniline | PQR309 | Oncology (PI3K/mTOR Inhibitor) | Potent, orally available, and brain-penetrant inhibitor for treating brain tumors. acs.org |

| 4-(trifluoromethoxy)aniline | Riluzole | Neurological Disorders (ALS) | A key intermediate for the synthesis of this neuroprotective agent. mdpi.comresearchgate.net |

| Difluoromethyl-substituted aniline | PQR626 | Neurological Disorders | A brain-penetrant mTOR inhibitor with potential for treating CNS disorders. researchgate.net |

Beyond kinases, the this compound scaffold is applicable to the development of inhibitors for other enzyme classes and ligands for various receptors. The trifluoromethyl and trifluoromethoxy groups play a crucial role in enhancing the binding affinity of ligands to their biological targets. mdpi.com The synthesis of pyrazole derivatives from 3,5-bis(trifluoromethyl)aniline (B1329491) has produced potent inhibitors of drug-resistant bacteria, demonstrating the utility of these fluorinated motifs in creating novel enzyme inhibitors. nih.gov The specific electronic nature of the highly substituted phenyl ring in this compound can be exploited to achieve high potency and selectivity for a desired biological target.

Applications in Agrochemical Research

The principles of using fluorine to enhance biological activity are also well-established in the agrochemical industry. nbinno.com Fluorinated compounds are integral to the development of modern herbicides, insecticides, and fungicides. The introduction of fluorine and trifluoromethoxy groups can lead to products with greater efficacy, better metabolic stability in plants and insects, and improved penetration into target organisms. nbinno.com

The compound 4-(trifluoromethoxy)aniline is a known building block for creating high-performance agrochemicals. nbinno.com Its incorporation into active ingredients can lead to superior pest resistance and increased crop yields. The trifluoromethoxy group is a feature of several successful commercial agrochemicals, including the fungicide Thrifluzamide and the insecticide Triflumuron. researchgate.net Therefore, this compound represents a highly promising starting material for the discovery and development of next-generation crop protection agents that are both effective and environmentally responsible. nbinno.com

Synthesis of Fluorinated Crop Protection Agents

The introduction of fluorine into bioactive molecules is a widely recognized strategy in the agrochemical industry for creating more effective and robust products. rhhz.netnbinno.com Fluorinated aniline derivatives, in particular, serve as crucial intermediates in the production of a wide range of pesticides, including herbicides, fungicides, and insecticides. nbinno.comaarti-industries.com The compound this compound represents an advanced building block, combining the effects of both ring-fluorination and a trifluoromethoxy group.

This specific substitution pattern is anticipated to be highly advantageous in the design of new agrochemicals. The trifluoromethoxy (-OCF3) group, often referred to as a "super-methoxy" group, and the fluorine atoms can dramatically alter a molecule's electronic nature, lipophilicity, and metabolic stability. rhhz.netresearchgate.net Consequently, this aniline derivative is an attractive starting material for chemists aiming to synthesize next-generation crop protection agents with potentially enhanced performance profiles. The general approach involves using such fluorinated building blocks to construct the core of the final active ingredient. rhhz.net For instance, a significant portion of modern herbicides and fungicides incorporate a fluorinated aromatic moiety into their structure to achieve desired efficacy and selectivity. wesleyan.edunih.gov

Exploration of Herbicidal and Fungicidal Activity Potential

The extensive use of fluorinated compounds in commercial agrochemicals underscores their importance. researchgate.net Approximately 25% of all licensed herbicides contain at least one fluorine atom, often in the form of trifluoromethyl or difluoro groups. wesleyan.edu This high prevalence is due to the profound impact of fluorine on a molecule's mode of action and biological availability.

Given these established trends, this compound is a prime candidate for derivatization and screening for potential herbicidal and fungicidal activities. The presence of multiple fluorine substituents is a common feature in many potent agrochemicals. researchgate.netwesleyan.edu For example, fluorinated groups are integral to various classes of herbicides that act by inhibiting essential plant enzymes. wesleyan.educhimia.ch Similarly, many modern fungicides, including the widely used succinate (B1194679) dehydrogenase inhibitors (SDHIs), rely on fluorinated aromatic rings for their efficacy. rhhz.net

The table below presents examples of commercial fluorinated agrochemicals, illustrating the importance of fluorine in their design and function. The structural elements present in this compound suggest its potential as a scaffold to build new molecules targeting similar biological pathways.

| Agrochemical | Type | Mode of Action | Relevance of Fluorine |

| Flazasulfuron | Herbicide | Acetolactate Synthase (ALS) Inhibitor | Contains a trifluoromethyl-substituted pyridine (B92270) ring essential for its activity. nih.gov |

| Isoflucypram | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) | Incorporates both difluoromethyl and fluoro-pyrazole moieties. rhhz.net |

| Flufenoxystrobin | Fungicide | Quinone outside Inhibitor (QoI) | Features a trifluoromethyl-substituted phenol (B47542) group. rhhz.net |

| Fluopyram | Fungicide/Nematicide | Succinate Dehydrogenase Inhibitor (SDHI) | Contains a trifluoromethyl-substituted pyridine ring. nih.gov |

Enhancement of Biological Activity in Agro-molecules

The strategic incorporation of fluorine atoms and trifluoromethoxy groups into organic molecules can dramatically enhance their biological activity through several mechanisms. rhhz.netresearchgate.net The use of this compound as a synthetic precursor allows chemists to leverage these benefits directly.

The key advantages conferred by these fluorinated groups include:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation by enzymes within the target pest or plant, as well as in the environment. rhhz.netnbinno.com This can lead to longer-lasting efficacy.

Enhanced Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule. chemimpex.com This property can improve its ability to penetrate the waxy cuticles of plants or the chitinous exoskeletons of insects and fungi, leading to better absorption and transport to the target site. nbinno.com

Improved Target Binding: The high electronegativity of fluorine can alter the electronic distribution of a molecule, potentially leading to stronger and more specific interactions with the target enzyme or receptor. This can result in higher intrinsic activity. researchgate.net

Modified Bioavailability: The trifluoromethoxy group can serve as a stable lipophilic mimic of a methoxy (B1213986) group, enhancing bioavailability without being susceptible to O-dealkylation, a common metabolic pathway. nbinno.comchemimpex.com

By serving as a foundational component, this compound can imbue the final agro-molecule with these desirable properties, potentially leading to the development of crop protection agents that are more potent, require lower application rates, and exhibit improved performance. nbinno.com

Applications in Materials Science Research

In addition to its potential in agrochemicals, the unique electronic properties of this compound make it an intriguing building block for the synthesis of advanced organic materials. The field of materials science increasingly utilizes highly fluorinated aromatic compounds to create novel polymers and functional materials with tailored characteristics for electronic and optoelectronic applications. nbinno.comrsc.org

Development of Advanced Organic Electronic Materials

Fluorination is a powerful and widely used strategy for tuning the properties of organic semiconducting materials. rsc.orgcore.ac.uk The introduction of highly electronegative fluorine atoms onto a conjugated organic framework has profound effects on the material's electronic structure. nih.gov Specifically, fluorination typically lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

These modifications are highly beneficial for several reasons:

Improved Air Stability: Lowering the HOMO level makes the material more resistant to oxidative degradation, a common failure mechanism for organic electronic devices operating in ambient conditions. rsc.org

Enhanced Electron Injection/Transport: A lower LUMO level can reduce the energy barrier for electron injection from common electrodes, facilitating the development of efficient n-type and ambipolar organic semiconductors. rsc.orgnih.gov

Controlled Molecular Packing: Intermolecular interactions, such as C–H···F hydrogen bonds, can influence the solid-state packing of molecules, which is a critical determinant of charge carrier mobility in thin films. rsc.org

As a result, anilines with multiple electron-withdrawing fluorine substituents are valuable precursors for creating these advanced materials. acs.org The this compound molecule, with its dense fluorination, is a promising candidate for incorporation into polymers or small molecules designed for use in organic electronics. nbinno.com

Organic Light-Emitting Diodes (OLEDs) are constructed from multiple layers of specialized organic materials, each performing a specific function (e.g., charge injection, charge transport, and light emission). researchgate.net The performance of an OLED is highly dependent on the properties of these materials. Fluorinated compounds are extensively used in various layers of modern OLEDs to enhance efficiency and operational lifetime. rsc.org

Derivatives of this compound could potentially be developed into materials for several OLED applications:

Host Materials: In phosphorescent OLEDs, the light-emitting dopant is dispersed in a host material. An ideal host should have high triplet energy to ensure efficient energy transfer to the dopant. nih.gov The rigid, fluorinated structure could be used to build host materials with the required high triplet energy and good charge-balancing properties.

Electron Transport Layer (ETL) Materials: The electron-withdrawing nature of the fluoro and trifluoromethoxy groups makes this aniline a suitable starting point for synthesizing materials with low LUMO levels, a key requirement for efficient electron transport. rsc.org

Hole Transport Layer (HTL) Materials: While seemingly counterintuitive for an electron-deficient molecule, the aniline nitrogen provides a site for derivatization to create hole-transporting materials. The fluorination can be used to fine-tune the HOMO level for better energy alignment with other layers and to improve thermal and morphological stability. nih.gov

Organic Field-Effect Transistors (OFETs) are the fundamental building blocks of organic integrated circuits, printable electronics, and sensors. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. core.ac.uk

The development of high-performance n-type (electron-transporting) organic semiconductors has historically lagged behind their p-type (hole-transporting) counterparts. Heavy fluorination is one of the most successful strategies for creating robust n-type materials. rsc.orgnih.gov The strong electron-withdrawing character of the substituents on this compound makes it an excellent platform for designing novel n-type semiconductors. nih.gov By incorporating this aniline derivative into larger, conjugated molecular structures, researchers can create materials with the low-lying LUMO energy levels necessary for stable electron transport. rsc.org Furthermore, the fluorine atoms can promote favorable intermolecular packing in the solid state, which is crucial for achieving high charge mobility. rsc.org

Synthesis of Functional Materials with Tuned Electronic Properties

This compound is a synthetic building block with significant potential in the development of advanced functional materials. Its utility stems from the unique combination of substituents on the aniline core, which allows for the precise tuning of electronic, physical, and chemical properties in resulting polymers and molecular systems. The trifluoromethoxy (-OCF3) group, in particular, has garnered increasing attention in materials science due to its distinct electronic characteristics, high lipophilicity, and metabolic stability. bohrium.comresearchgate.net

The incorporation of fluorine-containing groups is a key strategy in the design of modern materials. bohrium.com The -OCF3 group is a potent electron-withdrawing substituent, a property that significantly alters the electronic nature of the aromatic ring. mdpi.com This electronic modification can be harnessed in the synthesis of polymers with tailored dielectric properties, thermal stability, and optical transparency. For instance, fluorinated aniline derivatives are utilized as monomers in the creation of high-performance polyimides for microelectronic and optoelectronic applications. acs.org The introduction of fluorinated moieties like -OCF3 can lead to materials with lower dielectric constants and dielectric loss, which are critical for advanced microelectronics. acs.org

Furthermore, the aniline functional group provides a versatile handle for chemical modification and polymerization. It can be readily diazotized, acylated, or used in condensation reactions to incorporate the fluorinated phenyl ring into a larger polymer backbone or functional molecule. Protocols for the synthesis of ortho-trifluoromethoxylated aniline derivatives highlight their value as building blocks for new functional materials. nih.gov The combination of the reactive amine and the property-tuning fluorinated substituents makes this compound a promising precursor for materials such as:

Liquid Crystals: The polarity and steric profile of the molecule could be leveraged in the design of novel liquid crystalline materials. Related compounds like 4-(Trifluoromethoxy)aniline have been used to synthesize side-group liquid-crystalline polymethacrylates. chemicalbook.com

High-Performance Polymers: As a monomer, it could be incorporated into polyimides, polyamides, or other polymers to enhance thermal stability, chemical resistance, and optical clarity while lowering the dielectric constant.

Organic Semiconductors: The strong electron-withdrawing nature of the substituents can be used to tune the energy levels of organic semiconductors, potentially for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The specific arrangement of two fluorine atoms flanking the trifluoromethoxy group provides a unique substitution pattern that can be expected to further influence the electronic and conformational properties of materials derived from it.

Potential in Nonlinear Optical (NLO) Materials

The molecular structure of this compound makes it a compelling candidate for use in the field of nonlinear optics (NLO). Organic NLO materials are of great interest for applications in optical communications, data processing, and optical limiting. bohrium.com The performance of these materials is highly dependent on the molecular design of the constituent chromophores, which typically follow a Donor-π-Acceptor (D-π-A) architecture. researchgate.net

In this context, the aniline moiety can serve as an effective electron donor. The core potential of this compound in NLO applications, however, lies in the strategic placement of its substituents. Research has demonstrated that introducing bulky or sterically hindering groups at the 3 and 5 positions of the donor ring can dramatically improve the macroscopic electro-optic (EO) activity of the final material. researchgate.netmdpi.com These substituents act as "isolation groups" that mitigate the strong dipole-dipole interactions between chromophore molecules in a polymer matrix. researchgate.net These intermolecular interactions often cause the chromophores to arrange in an antiparallel fashion, which cancels out the net hyperpolarizability and leads to poor or zero macroscopic NLO response after electric-field poling. The fluorine atoms at the 3 and 5 positions, along with the adjacent trifluoromethoxy group, can provide the necessary steric hindrance to suppress this undesirable packing.

Studies on chromophores using a structurally similar 3,5-bis(trifluoromethyl)benzene derivative as an isolation group have validated this approach. researchgate.netmdpi.com The introduction of these groups was shown to effectively suppress dipole-dipole interactions, leading to enhanced electro-optic coefficients (r₃₃), a key measure of NLO performance. researchgate.netmdpi.com The trifluoromethoxy group, being strongly electron-withdrawing, would also modulate the electron-donating strength of the aniline, thereby providing a mechanism to fine-tune the first-order hyperpolarizability (β) of the chromophore. mdpi.com

The table below, based on findings from analogous NLO chromophores, illustrates how modifying the structure with isolation groups and different electron acceptors can impact key properties. researchgate.netmdpi.com

| Chromophore ID | Isolation Group Moiety | Acceptor Group | Decomposition Temp. (Td, °C) | Max. Absorption (λmax, nm) | EO Coefficient (r33, pm/V) |

|---|---|---|---|---|---|

| Chromophore A | None | TCF | 241 | 705 | - |

| Chromophore B | None | CF3-Ph-TCF | 226 | 728 | - |